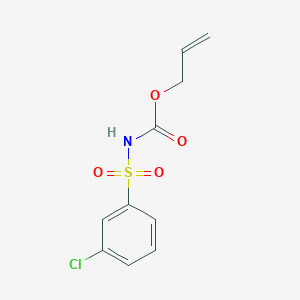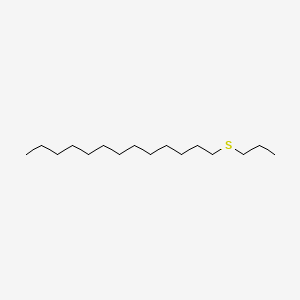
Pentadecyl 2,3-bis(dodecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl 2,3-bis(dodecyloxy)propanoate is an organic compound with the molecular formula C39H78O4 . It is a type of ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group . This compound is notable for its long carbon chains, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. One common method is the reaction of pentadecanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces pentadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Oxidation: Can yield various oxidized derivatives depending on the specific conditions.
Substitution: Results in the formation of new esters or other substituted products.
Aplicaciones Científicas De Investigación
Pentadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its long carbon chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Pentadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl 2,3-bis(dodecyloxy)propanoate
- Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Octadecyl 2,3-bis(dodecyloxy)propanoate
Uniqueness
Pentadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and interaction with biological membranes .
Propiedades
Número CAS |
64713-54-8 |
|---|---|
Fórmula molecular |
C42H84O4 |
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
pentadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C42H84O4/c1-4-7-10-13-16-19-22-23-24-27-30-33-36-39-46-42(43)41(45-38-35-32-29-26-21-18-15-12-9-6-3)40-44-37-34-31-28-25-20-17-14-11-8-5-2/h41H,4-40H2,1-3H3 |
Clave InChI |
VHOAIFXZWQRSRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




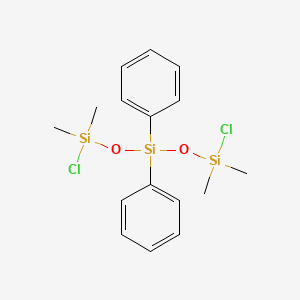

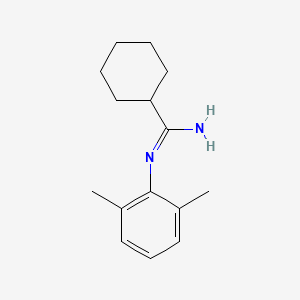
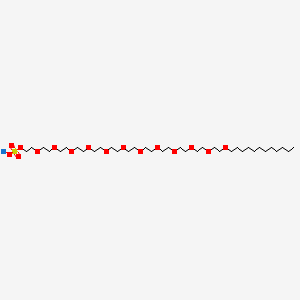
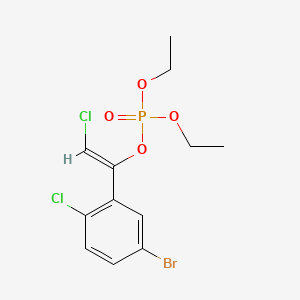
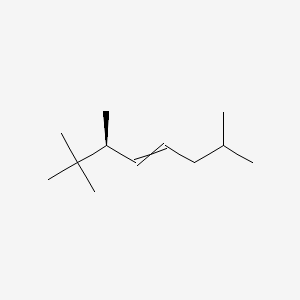
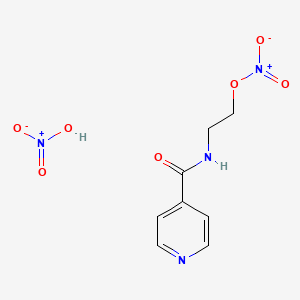
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
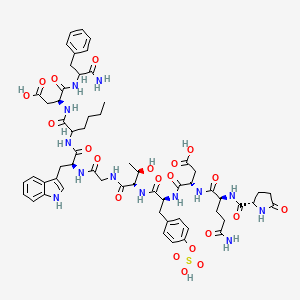
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
